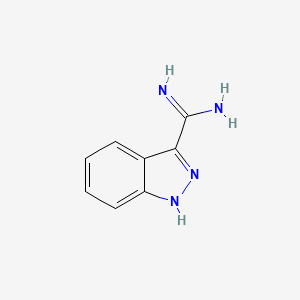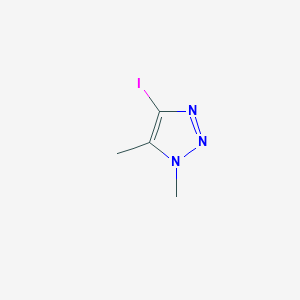![molecular formula C9H7FN2O2 B13616144 2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a fluorine atom at the 6th position of the pyrrolo[3,2-b]pyridine ring and an acetic acid moiety at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the fluorine atom and the acetic acid group. One common synthetic route includes:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Fluorination: Introduction of the fluorine atom at the 6th position can be accomplished using electrophilic fluorinating agents such as Selectfluor.
Acetic Acid Introduction: The acetic acid moiety can be introduced via carboxylation reactions using appropriate carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This leads to the modulation of biological pathways and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the fluorine atom and acetic acid group, resulting in different chemical and biological properties.
6-Fluoro-1H-pyrrolo[3,2-b]pyridine: Similar structure but without the acetic acid moiety.
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid: Similar structure but without the fluorine atom.
Uniqueness
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is unique due to the presence of both the fluorine atom and the acetic acid group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances binding interactions, while the acetic acid moiety provides additional sites for chemical modifications and interactions.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H7FN2O2 |
|---|---|
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
2-(6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7FN2O2/c10-6-2-7-9(12-4-6)5(3-11-7)1-8(13)14/h2-4,11H,1H2,(H,13,14) |
Clé InChI |
UMJRSVCZDSYESA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1NC=C2CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13616101.png)


![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)

